

An In-depth Technical Guide to 8-Bromo-7-fluoro-2-methoxyquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Bromo-7-fluoro-2-methoxyquinoline

Cat. No.: B1399323

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **8-Bromo-7-fluoro-2-methoxyquinoline**, a halogenated quinoline derivative with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational chemical data with practical, field-proven insights into its synthesis, characterization, and potential applications, with a focus on fostering innovation in drug discovery and development.

Core Molecular Attributes

8-Bromo-7-fluoro-2-methoxyquinoline is a substituted quinoline featuring bromine, fluorine, and methoxy functional groups. These substitutions create a unique electronic and steric profile, making it an attractive scaffold for the development of novel therapeutic agents and functional materials.

Attribute	Value	Source
Molecular Formula	C ₁₀ H ₇ BrFNO	--INVALID-LINK--[1], --INVALID-LINK--[2][3]
Molecular Weight	256.07 g/mol	--INVALID-LINK--[4][5], --INVALID-LINK--[2][3]
CAS Number	1001322-87-7	--INVALID-LINK--[1], --INVALID-LINK--[4][5]
Appearance	Powder or liquid	--INVALID-LINK--[1]
Purity	Typically ≥95%	--INVALID-LINK--[6]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place.	--INVALID-LINK--[1]

Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for **8-Bromo-7-fluoro-2-methoxyquinoline** is not readily available in the public domain, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted quinolines. The following proposed protocol is based on a multi-step sequence involving a Skraup-type synthesis followed by halogenation and methoxylation.

Step 1: Synthesis of 7-Fluoro-8-bromoquinolin-2(1H)-one

This initial step involves the cyclization of a suitably substituted aniline with an α,β -unsaturated carbonyl compound.

- **Reaction:** 2-Bromo-3-fluoroaniline is reacted with acrolein in the presence of an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) and a dehydrating agent (e.g., sulfuric acid).
- **Rationale:** The Skraup synthesis is a classic and reliable method for the preparation of the quinoline core. The choice of a substituted aniline as the starting material allows for the introduction of the desired fluorine and bromine atoms at the 7 and 8 positions, respectively.

Step 2: Chlorination of the Quinolinone

The quinolinone intermediate is then chlorinated to activate the 2-position for subsequent nucleophilic substitution.

- Reaction: 7-Fluoro-8-bromoquinolin-2(1H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl_3).
- Rationale: The conversion of the hydroxyl group at the 2-position to a chloro group is a standard procedure to create a good leaving group, facilitating the introduction of the methoxy group in the next step.

Step 3: Methoxylation to Yield 8-Bromo-7-fluoro-2-methoxyquinoline

The final step is the nucleophilic substitution of the chloro group with a methoxy group.

- Reaction: 2-Chloro-7-fluoro-8-bromoquinoline is reacted with sodium methoxide in methanol.
- Rationale: Sodium methoxide is a strong nucleophile that readily displaces the chloro group at the 2-position of the quinoline ring to yield the desired product.



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Caption: Proposed synthetic workflow for **8-Bromo-7-fluoro-2-methoxyquinoline**.

Analytical Characterization

The structural confirmation and purity assessment of **8-Bromo-7-fluoro-2-methoxyquinoline** would be achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

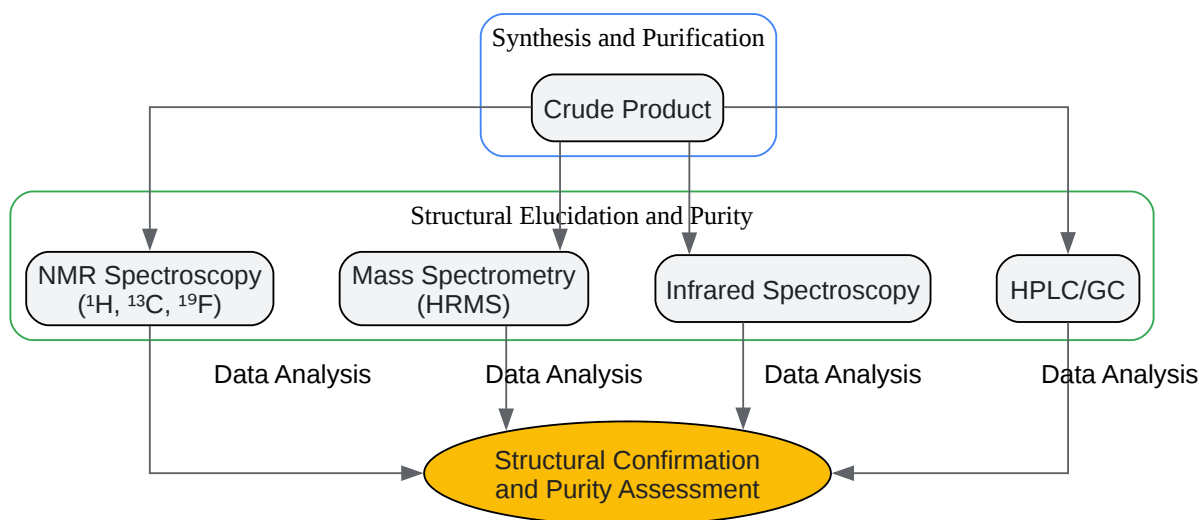
- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and a singlet for the methoxy group protons. The coupling patterns and chemical shifts of the aromatic protons would confirm the substitution pattern.
- ^{13}C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached bromine, fluorine, and nitrogen atoms.
- ^{19}F NMR: The fluorine NMR spectrum will show a singlet, confirming the presence of the fluorine atom.

Mass Spectrometry (MS)

- High-Resolution Mass Spectrometry (HRMS): This technique would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The mass spectrum is expected to show a characteristic isotopic pattern for the bromine atom (^{79}Br and ^{81}Br in an approximate 1:1 ratio).

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the C-Br, C-F, C-O, and C=N functional groups present in the molecule.



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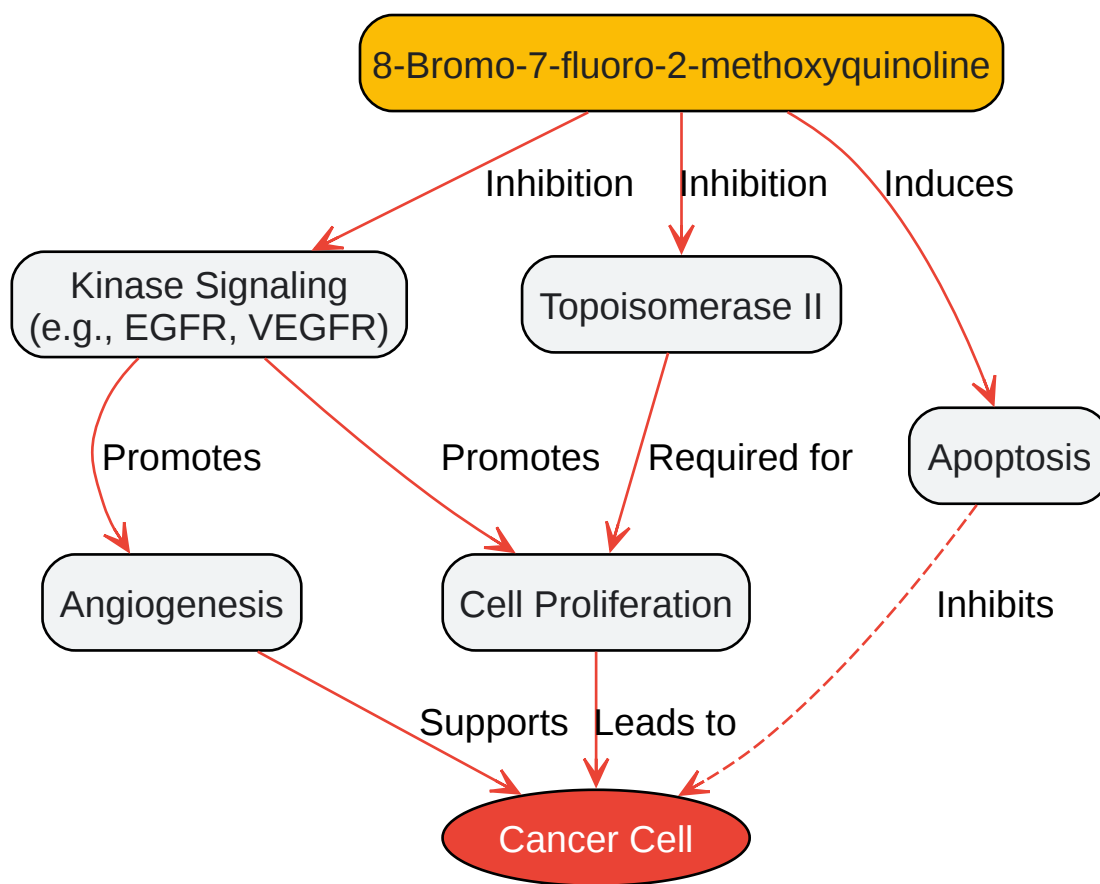
Caption: Analytical workflow for the characterization of **8-Bromo-7-fluoro-2-methoxyquinoline**.

Potential Applications in Drug Discovery and Development

Quinoline and its derivatives are known to exhibit a wide range of biological activities, making them a "privileged scaffold" in medicinal chemistry. The unique combination of substituents in **8-Bromo-7-fluoro-2-methoxyquinoline** suggests its potential in several therapeutic areas.

Anticancer Activity

Substituted quinolines have shown significant potential as anticancer agents.^{[7][8][9]} The presence of halogen atoms can enhance the lipophilicity and membrane permeability of the molecule, potentially leading to improved cellular uptake and target engagement. The methoxy group can also influence the molecule's interaction with biological targets. Potential mechanisms of action could include the inhibition of kinases, topoisomerases, or other enzymes involved in cancer cell proliferation and survival.



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Caption: Potential anticancer mechanisms of action for **8-Bromo-7-fluoro-2-methoxyquinoline**.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of quinoline derivatives.[2][4][10][11] They may act as antioxidants, metal chelators, or modulators of signaling pathways involved in neuronal survival and death. The substituents on the quinoline ring can be tailored to optimize blood-brain barrier permeability and target engagement within the central nervous system.

Safety and Handling

As with any halogenated organic compound, **8-Bromo-7-fluoro-2-methoxyquinoline** should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

- Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
- Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.^{[8][9][10][12][13]}

Conclusion

8-Bromo-7-fluoro-2-methoxyquinoline represents a promising chemical entity with a versatile synthetic platform and significant potential for applications in medicinal chemistry, particularly in the development of novel anticancer and neuroprotective agents. This guide provides a foundational understanding of its core attributes, a plausible synthetic approach, and a framework for its analytical characterization. Further research into the biological activities and structure-activity relationships of this and related compounds is warranted to fully explore its therapeutic potential.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 8-Bromo-7-fluoro-2-methoxyquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1399323#8-bromo-7-fluoro-2-methoxyquinoline-molecular-weight-and-formula]

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